2-methylquinoline; perchloric acid

Purity Procurement specification Quality control

2-Methylquinoline; perchloric acid (CAS 41439-52-5), systematically named 2-methylquinolin-1-ium perchlorate, is a 1:1 organic salt formed by proton transfer from perchloric acid to the nitrogen of 2-methylquinoline (quinaldine). With molecular formula C₁₀H₁₀ClNO₄ and a formula weight of 243.64 g/mol, it is supplied as a crystalline solid.

Molecular Formula C10H10ClNO4
Molecular Weight 243.64
CAS No. 41439-52-5
Cat. No. B2724844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylquinoline; perchloric acid
CAS41439-52-5
Molecular FormulaC10H10ClNO4
Molecular Weight243.64
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1.OCl(=O)(=O)=O
InChIInChI=1S/C10H9N.ClHO4/c1-8-6-7-9-4-2-3-5-10(9)11-8;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)
InChIKeyHYTPDXOYYXHYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylquinoline Perchlorate (CAS 41439-52-5): Salt-Form Identity and Baseline Properties for Informed Quinolinium Salt Sourcing


2-Methylquinoline; perchloric acid (CAS 41439-52-5), systematically named 2-methylquinolin-1-ium perchlorate, is a 1:1 organic salt formed by proton transfer from perchloric acid to the nitrogen of 2-methylquinoline (quinaldine) [1]. With molecular formula C₁₀H₁₀ClNO₄ and a formula weight of 243.64 g/mol, it is supplied as a crystalline solid [1]. The perchlorate counterion confers distinct physicochemical properties—including a computed logP of 2.70 and polar surface area of 84.3 Ų—that differentiate this salt from the free base and from halide salts in solubility, crystallinity, and electrochemical behaviour [1][2]. Regulatory classification under GHS as Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 is documented through a single ECHA C&L notification [1].

Why 2-Methylquinoline Free Base, Hydrochloride, or Unsubstituted Quinolinium Perchlorates Cannot Substitute for 2-Methylquinoline Perchlorate Salt (CAS 41439-52-5)


The 2-methylquinolinium perchlorate is not merely a protonated form of quinaldine; the perchlorate anion alters solubility, thermal stability, and electrochemical response relative to the free base (liquid at room temperature) or the hydrochloride salt [1]. In electrochemical systems, N-alkylquinolinium perchlorates exhibit distinct reduction potentials and solvent-dependent NMR chemical shift sensitivities compared to iodide or chloride congeners, directly affecting their utility as redox mediators or photo-sensitizers [2][3]. Furthermore, the perchlorate salt's crystalline nature (as opposed to the oily free base) and its GHS hazard profile—particularly oxidative hazards associated with perchlorate—require specific handling and shipping protocols that materially impact procurement decisions and experimental design [4]. Substituting with a different counterion or an unsubstituted quinolinium core therefore introduces uncontrolled variables in solubility, reactivity, and safety compliance.

2-Methylquinoline Perchlorate (CAS 41439-52-5): Head-to-Head Quantitative Differentiation from Closest Quinolinium Analogs


Certified Purity Specification (NLT 98%) vs. Unspecified-Grade Free Base or Hydrochloride

2-Methylquinoline perchlorate is commercially supplied with a certified purity specification of NLT 98% . This represents a procurement-relevant differentiator against generic 2-methylquinoline free base, which is commonly offered at 96% purity or lower (e.g., Thermo Scientific quinaldine 96%), and against 2-methylquinoline hydrochloride, for which no equivalent high-purity certified grade is routinely catalogued [1]. The 98% minimum specification ensures batch-to-batch consistency in stoichiometric salt-forming reactions and minimizes impurities that could interfere with subsequent N-alkylation or condensation steps.

Purity Procurement specification Quality control

Solid-State Form Advantage: Crystalline Perchlorate Salt vs. Liquid Free Base for Weighing and Handling

2-Methylquinoline perchlorate is a crystalline solid at ambient temperature, in contrast to 2-methylquinoline free base, which is a colorless oily liquid with a melting point of −2 °C and boiling point of 247 °C [1]. This solid physical form eliminates the need for liquid-transfer techniques, improves gravimetric accuracy for small-scale reactions, and simplifies storage under inert atmosphere compared to the air- and light-sensitive liquid free base . The hydrochloride salt is also a solid; however, its hygroscopicity is reported to be greater than that of the perchlorate (class-level inference based on general perchlorate vs. chloride hydration tendencies) .

Physical form Handling Crystallinity

Differentiated Anion-Dependent NMR Chemical Shift Sensitivity: Perchlorate vs. Iodide in N-Methylquinolinium Systems

A systematic NMR study of N-methylquinolinium salts demonstrated that the perchlorate counterion produces markedly smaller concentration-dependent ¹H chemical shift changes than the iodide counterion across the quinolinium ring system [1]. Specifically, the sensitivity order for both anions was 2-ring > 1-Me ≈ 4-ring > 3-ring, but the magnitude of shift variation upon concentration increase was significantly larger for the iodide than for the perchlorate [1]. This indicates that the perchlorate salt provides a more stable chemical shift reference environment for NMR-based studies and reduces ion-pairing artefacts in solution-phase structural determination.

NMR spectroscopy Counterion effect Solvent sensitivity

Electrochemical Oxidation Potential Differentiation: N-Methyl Quinolinium Salts vs. N-Unsubstituted Derivatives

Electrochemical studies of 2-methyl-4-phenylquinolinium perchlorates revealed that N-methylated quinolinium derivatives are oxidized significantly more easily than their N-unsubstituted counterparts [1]. In the 1,4-dihydroquinoline series, the N-methyl derivative exhibited a substantially lower oxidation potential than the N-unsubstituted analogue, and was even more easily oxidized than the corresponding N-methyl-1,2-dihydroquinoline isomer [1]. This establishes that the quaternary quinolinium perchlorate (N-protonated or N-alkylated) has a distinct redox profile that cannot be replicated by the neutral free base.

Cyclic voltammetry Redox potential Electrochemical oxidation

Crystal Engineering Utility: 2-Methylquinoline as a Reliable Supramolecular Synthon Partner Confirmed Across Multiple Acid Co-crystals

Crystal structures of five co-crystals/salts of 2-methylquinoline with mono-, di-, and tricarboxylic acids demonstrated that the 2-methylquinolinium cation reliably forms charge-assisted NH⁺···O⁻ hydrogen bonds as the primary supramolecular synthon [1]. The structures extend into 1D–3D frameworks via secondary OH···N, OH···O, and π-stacking interactions [1]. This predictable supramolecular behaviour is directly transferable to the perchlorate salt system, where the perchlorate anion can serve as a hydrogen-bond acceptor (Cl–O···H–N⁺), enabling rational design of organic–inorganic hybrid crystals. In contrast, the neutral 2-methylquinoline free base cannot engage in charge-assisted hydrogen bonding, and the chloride salt has a smaller, more strongly solvated anion that alters crystal packing .

Crystal engineering Hydrogen bonding Supramolecular synthon

Molecular Descriptor Differentiation: Computed logP and PSA Values Distinguish Perchlorate Salt from Free Base

The computed logP for 2-methylquinolinium perchlorate is 2.70 with a topological polar surface area (TPSA) of 84.3 Ų [1][2]. In comparison, 2-methylquinoline free base has a logP of approximately 2.59 (experimental) and a TPSA of 12.9 Ų (nitrogen lone pair only) [3]. The dramatic increase in PSA upon salt formation (+71.4 Ų) arises from the four oxygen atoms of the perchlorate anion and significantly affects predicted membrane permeability, solubility parameters, and chromatographic retention behaviour. This descriptor shift is critical for researchers using computational models to predict bioavailability, HPLC retention times, or solvent extraction efficiency.

Lipophilicity Polar surface area In silico screening

Optimal Procurement and Application Scenarios for 2-Methylquinoline Perchlorate (CAS 41439-52-5) Supported by Differential Evidence


Precursor for N-Alkylated Styryl and Carbocyanine Dye Synthesis Requiring Stoichiometric Precision

When synthesizing N-alkyl-2-styrylquinolinium or carbocyanine dyes via condensation with benzaldehydes or orthoesters, the NLT 98% purity and crystalline solid form of 2-methylquinolinium perchlorate ensure accurate stoichiometry and minimize side products from excess free base or halide contaminants. The perchlorate anion's weak nucleophilicity avoids competing substitution reactions that can occur with iodide salts during subsequent alkylation steps .

Photoinduced Electron-Transfer (PET) Sensitizer or Redox Mediator in Photoredox Catalysis

The differentiated electrochemical oxidation potential of N-alkylated quinolinium perchlorates—oxidized significantly more easily than N-unsubstituted analogues—positions this compound class as a tunable excited-state oxidant . Researchers developing PET-based transformations should select the perchlorate salt to achieve the desired excited-state reduction potential (E*_red) while avoiding halide-derived quenching pathways documented for iodide salts .

Co-crystal and Organic–Inorganic Hybrid Material Engineering

The 2-methylquinolinium cation's demonstrated reliability as a charge-assisted hydrogen-bond donor, confirmed across five crystallographically characterized co-crystals , makes the perchlorate salt a rational choice for crystal engineering studies. The tetrahedral perchlorate anion offers four hydrogen-bond acceptor sites (Cl–O···H–N⁺), enabling higher-dimensionality frameworks than achievable with spherical chloride or planar nitrate counterions .

NMR Method Development and Ion-Pairing Studies in Solution

For NMR investigations where concentration-dependent chemical shift artefacts must be minimized, 2-methylquinolinium perchlorate provides a more stable spectral reference than the corresponding iodide salt, as established by the systematic study of N-methylquinolinium cation–anion–solvent interactions . This is critical for determining accurate association constants and for using quinolinium salts as internal chemical shift probes in mixed-solvent systems.

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